

# 4-Fluorobenzene-1,2-diamine melting point and boiling point

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## Compound of Interest

Compound Name: 4-Fluorobenzene-1,2-diamine

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Fluorobenzene-1,2-diamine**: Melting and Boiling Points

## Abstract

**4-Fluorobenzene-1,2-diamine**, also known as 4-fluoro-o-phenylenediamine, is a pivotal fluorinated aromatic diamine with the chemical formula  $C_6H_7FN_2$ .<sup>[1]</sup> It serves as a critical synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials, largely due to the unique electronic properties conferred by the fluorine atom.<sup>[1][2]</sup> An accurate understanding and determination of its fundamental physicochemical properties, such as melting and boiling points, are paramount for researchers in process chemistry, drug development, and materials science. These parameters govern purification strategies, define reaction conditions, and provide insight into the intermolecular forces that dictate the material's behavior. This guide provides a comprehensive examination of the melting and boiling points of **4-Fluorobenzene-1,2-diamine**, integrating theoretical principles with validated experimental protocols and essential safety considerations.

## Physicochemical Profile of 4-Fluorobenzene-1,2-diamine

A compound's physical properties are dictated by its molecular structure. The presence of two amine groups and a highly electronegative fluorine atom on a benzene ring makes **4-**

**Fluorobenzene-1,2-diamine** a solid at room temperature with distinct thermal characteristics.

[1] A summary of its key properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	367-31-7	[1][3][4]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub>	[1][3][5]
Molecular Weight	126.13 g/mol	[1][4][5]
Appearance	Brown, Red to Dark Blue, or Black powder/crystal	[2][6][7]
Melting Point	94-98 °C	[1][2][8]
Boiling Point	266.11 °C at 760 mmHg	[3][8]
Density	~1.284 g/cm <sup>3</sup> (Predicted)	[3][8]
Solubility	Slightly soluble in water; Soluble in DMSO and Methanol	[3][8]

## Theoretical Basis of Phase Transitions

The melting and boiling points are direct manifestations of the energy required to overcome the intermolecular forces holding the molecules together in the solid and liquid states, respectively.

### Melting Point: The Solid State

The melting point of 94-98 °C reflects a moderately strong and ordered crystal lattice. The key intermolecular forces at play include:

- Hydrogen Bonding: The two primary amine (-NH<sub>2</sub>) groups are potent hydrogen bond donors and acceptors. This leads to a strong, directional network of N-H···N bonds, which is a primary contributor to the cohesive energy of the crystal. Primary amines can form more extensive hydrogen bonding networks than secondary amines, leading to higher melting and boiling points.[9]

- Dipole-Dipole Interactions: The high electronegativity of both fluorine and nitrogen atoms creates significant bond dipoles (C-F and C-N), resulting in a net molecular dipole. These permanent dipoles align in the crystal lattice, contributing to its stability.
- Influence of Fluorine: The substitution of a hydrogen atom with fluorine has a complex effect. While fluorine is highly electronegative, its van der Waals radius is similar to that of hydrogen, allowing it to act as a hydrogen "mimic" in some contexts.[10][11] However, its presence can disrupt the crystal packing symmetry that might exist in a non-fluorinated analogue. Studies on fluorinated benzenes have shown that C-H···F interactions can be structure-directing forces.[10][11] The interplay between strong N-H···N hydrogen bonds and the disruptive or potentially stabilizing influence of the fluorine substituent culminates in the observed melting point.

Intermolecular forces in **4-Fluorobenzene-1,2-diamine**.

## Boiling Point: The Liquid State

The high boiling point of 266.11 °C is primarily attributable to the strength of intermolecular forces in the liquid phase.

- Dominant Hydrogen Bonding: As in the solid state, hydrogen bonding between the amine groups is the most significant cohesive force.[12] Overcoming these strong interactions requires substantial thermal energy, leading to a high boiling point. Compared to alcohols of similar molecular weight, the N-H bond is less polar than the O-H bond, so hydrogen bonds in amines are generally weaker than in alcohols.[13] However, the presence of two primary amine groups allows for a more extensive network of these bonds.
- Molecular Weight and Polarity: The boiling point of a substance generally increases with molecular mass.[14] The overall polarity of the molecule also contributes to dipole-dipole attractions in the liquid state, further elevating the boiling point compared to non-polar analogues like hydrocarbons.[15]

## Experimental Determination Protocols

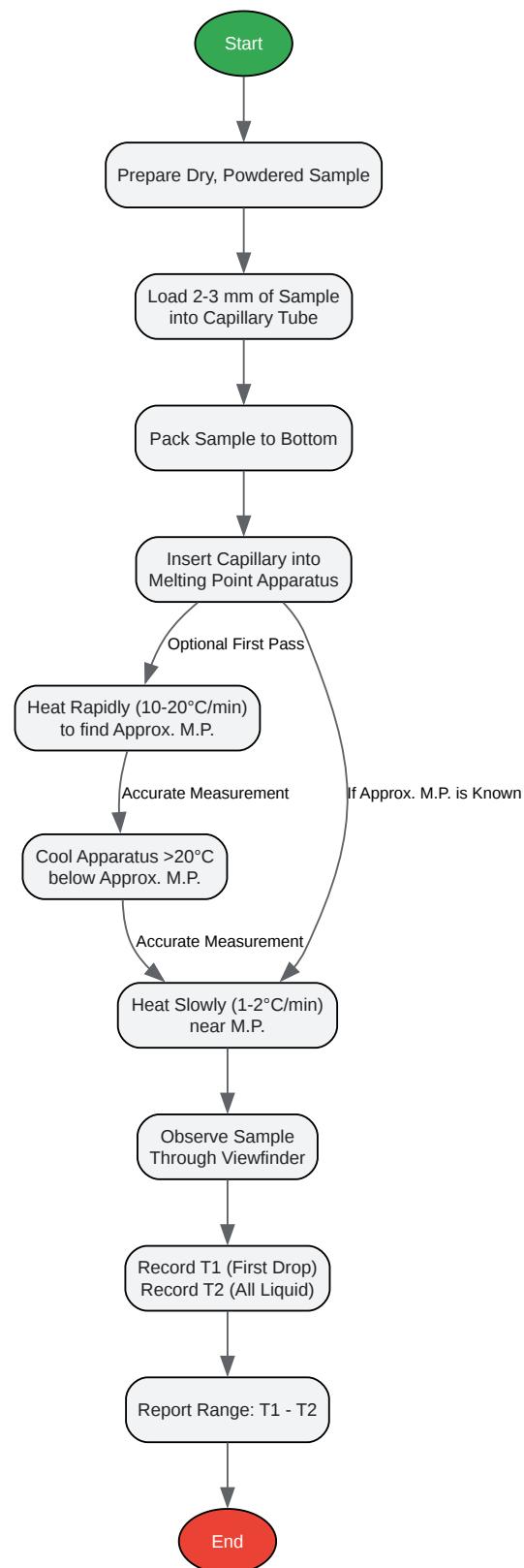
The trustworthiness of a physical constant measurement relies on a validated and meticulously executed protocol. The methods described here are standard in organic chemistry and are designed to yield accurate and reproducible results.

## Melting Point Determination (Capillary Method)

**Causality and Principle:** This method relies on heating a small, powdered sample in a capillary tube at a controlled rate. The melting point is recorded as a range: from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is narrow (typically 0.5-1.5 °C).[16] Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range.[17] Therefore, a sharp melting range is a reliable indicator of purity. A slow, controlled heating rate of 1-2 °C per minute near the melting point is crucial to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the temperature.[18]

### Protocol:

- **Sample Preparation:** Ensure the **4-Fluorobenzene-1,2-diamine** sample is completely dry and finely powdered. If granular, gently crush it on a watch glass.[18]
- **Loading the Capillary:** Invert a capillary tube (sealed at one end) and jab the open end into the powder. A small amount of sample will be forced into the tube.[18]
- **Packing the Sample:** Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. For more effective packing, drop the tube, sealed-end down, through a long glass tube onto the benchtop. Repeat until a packed column of 2-3 mm height is achieved.[18] An improperly packed sample can lead to errors in observation.
- **Measurement - Rapid Scan (Optional but Recommended):** Place the capillary in the heating block of a melting point apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting range. This saves time during the precise measurement.[16]
- **Measurement - Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly prepared capillary. Heat at a medium rate until the temperature is ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[18]
- **Data Recording:** Record the temperature ( $T_1$ ) when the first droplet of liquid is observed. Continue heating slowly and record the temperature ( $T_2$ ) when the last crystal melts. The melting point is reported as the range  $T_1 - T_2$ .

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Workflow for Melting Point Determination.

# Boiling Point Determination (Micro-Boiling Point Method)

**Causality and Principle:** The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling compounds like **4-Fluorobenzene-1,2-diamine**, prolonged heating at atmospheric pressure can risk thermal decomposition. While its boiling point is reported at 760 mmHg, determining it on a small scale can be achieved efficiently with a micro-method using a Thiele tube, which provides uniform heating via convection currents.

## Protocol:

- **Apparatus Setup:** Attach a small test tube containing 0.5 mL of **4-Fluorobenzene-1,2-diamine** to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- **Capillary Inversion:** Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.
- **Heating:** Place the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level.
- **Observation:** Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, air will escape from the inverted capillary. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
- **Data Recording:** Remove the heat source and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.

## Safety and Handling Considerations

As a Senior Application Scientist, ensuring the safe handling of all chemicals is the highest priority. **4-Fluorobenzene-1,2-diamine** presents several hazards that demand strict adherence to safety protocols.

- **Toxicity and Irritation:** The compound is harmful if swallowed or inhaled and is toxic in contact with skin.[5][19] It causes serious skin and eye irritation and may cause respiratory irritation. [4][5]
- **Handling:** Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19][20] Avoid creating dust.[19]
- **Stability:** The compound is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry place.[5][8] Thermal decomposition can release irritating and toxic gases, such as nitrogen oxides and hydrogen fluoride.[5]
- **First Aid:** In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[5]

## Conclusion

**4-Fluorobenzene-1,2-diamine** possesses a melting point of 94-98 °C and a boiling point of 266.11 °C at atmospheric pressure. These thermal properties are a direct consequence of its molecular structure, dominated by strong intermolecular hydrogen bonding from its two primary amine groups, with additional contributions from dipole-dipole forces and the nuanced electronic and steric effects of the fluorine substituent. The accurate experimental determination of these values, using standard protocols such as the capillary melting point and micro-boiling point methods, is essential for its application in research and development. Strict adherence to safety and handling guidelines is mandatory when working with this toxic and irritating compound.

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